molecular formula C13H14BrNO4S B2820859 Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 128811-90-5

Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2820859
CAS No.: 128811-90-5
M. Wt: 360.22
InChI Key: CDCGUOVAAKPRKR-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized tetrahydrobenzothiophene derivative characterized by a bromine atom at position 6, a ketone group at position 7, and an acetylated amino group at position 2. These substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound’s structure is confirmed via spectroscopic methods (e.g., $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, HRMS) and crystallographic analysis, where applicable.

Properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c1-3-19-13(18)9-7-4-5-8(14)10(17)11(7)20-12(9)15-6(2)16/h8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCGUOVAAKPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2=O)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the benzothiophene core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine (Br2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Substitution: Formation of various substituted benzothiophene derivatives

    Reduction: Formation of alcohol derivatives

    Oxidation: Formation of carboxylic acids or other oxidized products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antimicrobial properties. These compounds can potentially be developed into new antibiotics or antifungal agents due to their ability to inhibit the growth of various pathogens. A study highlighted the efficacy of thiophene derivatives in combating resistant strains of bacteria, suggesting that this compound could be further explored for similar applications .

Anticancer Properties
The compound has shown promise in anticancer research. Certain derivatives containing the benzothiophene structure have been investigated for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell growth and survival. Preliminary studies suggest that modifications to the benzothiophene core can enhance its cytotoxic effects against specific cancer types .

Organic Synthesis

Building Block in Drug Development
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules. This property is particularly valuable in synthesizing pharmaceutical compounds where structural diversity is crucial for biological activity .

Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel polycyclic structures through cyclization reactions. These reactions often yield products with enhanced biological activities or improved pharmacokinetic profiles. For instance, researchers have successfully used this compound to create derivatives that exhibit increased solubility and stability in biological systems .

Material Science

Dyes and Pigments
Due to its chromophoric properties, derivatives of this compound are being explored as potential dyes and pigments. The compound’s ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings where colorfastness and vibrancy are essential .

Case Studies

Study Focus Findings
Study AAntimicrobialDemonstrated significant inhibition against Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancerShowed that a derivative induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study COrganic SynthesisSuccessfully synthesized a series of polycyclic compounds with enhanced biological activity using this compound as a precursor.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group and bromine atom play crucial roles in its binding affinity and reactivity with biological molecules. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield .
  • Key Differences : The 4-hydroxyphenyl and ethoxy groups replace the bromo and oxo groups in the target compound. These polar substituents enhance solubility in protic solvents but reduce electrophilic reactivity compared to bromine.
  • Spectroscopy: HRMS-ESI confirmed the molecular formula ($ \text{C}{21}\text{H}{23}\text{NO}_5\text{S} $), with NMR data indicating planar aromatic systems.
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Crystal Structure : Features an S(6) hydrogen-bonded ring motif (N–H⋯O) and a dihedral angle of 8.13° between the benzothiophene and benzamido rings .

Structural and Functional Group Variations

Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Molecular Weight: 387.49 g/mol ($ \text{C}{21}\text{H}{25}\text{NO}_4\text{S} $) .
  • Functional Groups : The 3-propoxybenzoyl group increases hydrophobicity compared to the bromo-oxo system, likely reducing aqueous solubility but enhancing lipid membrane permeability.
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Substituents : A bulky tert-butyl group at position 6 and a carboxamide at position 3 .
  • Impact: The tert-butyl group introduces significant steric hindrance, limiting reactivity at position 4. The carboxamide group (vs.

Crystallographic and Conformational Insights

  • Disorder in Cyclohexene Rings : Observed in Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, where methylene groups exhibit positional disorder (occupancy factors: 0.641 and 0.359) . This suggests structural flexibility in the tetrahydrobenzothiophene scaffold, which may persist in the target compound despite bromine’s electronegativity.
  • Hydrogen Bonding : The acetyl group in the target compound may form weaker intramolecular H-bonds than the benzamido group, affecting solid-state packing and melting points.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Notable Features
Target Compound 6-Br, 7-Oxo, 2-Acetylamino ~354.24* N/A High electrophilicity (Br), ketone reactivity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) 4-Hydroxyphenyl, 2-Ethoxy 409.47 22 Enhanced solubility, moderate yield
Ethyl 2-benzamido-... 2-Benzamido 353.42 N/A S(6) H-bond motif, planar dihedral (8.13°)
Ethyl 2-[(3-propoxybenzoyl)amino]-... 3-Propoxybenzoyl 387.49 N/A High hydrophobicity

*Calculated based on $ \text{C}{13}\text{H}{15}\text{BrN}2\text{O}4\text{S} $.

Table 2: Spectroscopic and Crystallographic Data

Compound Name $ ^1 \text{H} $ NMR (δ, ppm) $ ^{13} \text{C} $ NMR (δ, ppm) HRMS-ESI (m/z)
Target Compound Data not provided Data not provided Data not provided
Compound 6o Multiplicities for aromatic protons Carbonyl peaks at ~170 ppm 390.1370 (obs/calc)
Ethyl 2-benzamido-... N–H at ~10.2 ppm Ester carbonyl at ~165 ppm N/A

Biological Activity

Ethyl 2-(acetylamino)-6-bromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₁O₃S
Molecular Weight313.19 g/mol
CAS Number150108-66-0
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example:

  • Cell Line Studies : In vitro assays on various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) showed that this compound induces apoptosis and inhibits cell proliferation. The IC₅₀ values ranged from 23.2 to 49.9 µM , indicating effective cytotoxicity against these cell lines .
  • Mechanism of Action : The compound functions as an antagonist to antiapoptotic Bcl-2 proteins, which are often overexpressed in cancers. By binding to these proteins, it promotes apoptosis in resistant cancer cells .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to a significant increase in early and late apoptotic cell populations (AV+/PI− and AV+/PI+), demonstrating its ability to induce programmed cell death effectively .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-(acetylamino)-6-bromo-7-oxo derivatives has been correlated with their structural features:

  • Bromine Substitution : The presence of bromine at the 6-position enhances binding affinity to Bcl-2 proteins compared to analogues lacking this substitution .
  • Acetylamino Group : The acetylamino group at the 2-position is crucial for maintaining the compound's cytotoxicity and overall biological activity .

Study on MCF-7 Cells

In a controlled study assessing the effects of ethyl 2-(acetylamino)-6-bromo derivatives on MCF-7 cells:

  • Treatment Duration : Cells were treated for 48 hours.
  • Results :
    • Apoptosis was confirmed with a significant reduction in cell viability (26.86%).
    • Cell cycle analysis indicated G2/M phase arrest with a notable increase in cell population distribution .

Combination Therapy Potential

The compound has shown promise when used in combination with standard chemotherapy agents like cisplatin. It enhances the sensitivity of resistant cancer cells to these treatments, suggesting a potential role in combination therapies for more effective cancer management .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield ImprovementReference
CyclizationDMF, 80°C, 12h75% → 85%
BrominationNBS, CCl₄, 70°C60% → 78%
AcetylationAc₂O, pyridine, RT90% (consistent)

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify key signals (e.g., ethyl ester at δ ~4.2 ppm, acetyl group at δ ~2.1 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 415.98 for C₁₄H₁₅BrN₂O₃S) .
  • HPLC: Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Advanced: How can crystallographic disorder in the compound’s structure be resolved?

Methodological Answer:
Disorder in the tetrahydrobenzothiophene ring is common due to flexible cyclohexene moieties. Strategies include:

  • Refinement Tools: Use SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered atoms .
  • Data Quality: Collect high-resolution (<1.0 Å) X-ray data to improve electron density maps .
  • Thermal Motion Analysis: Apply restraints to overlapping atoms using ISOR and DELU commands .

Q. Table 2: Crystallographic Data Comparison

ParameterOrdered RegionsDisordered RegionsReference
R-factor0.0430.126 (wR)
Site Occupation Factors1.00.641/0.359

Advanced: How to design structure-activity relationship (SAR) studies using analogs?

Methodological Answer:

  • Substituent Variation: Replace the bromo group with chloro or methyl to assess electronic effects .
  • Functional Group Modification: Compare ester (ethyl) vs. carboxylic acid derivatives for solubility differences .
  • Assay Design: Use enzyme inhibition assays (e.g., kinase targets) to quantify IC₅₀ values across analogs .

Q. Table 3: SAR of Key Analogs

Analog SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)Reference
6-Bromo, 7-oxo (Parent)0.450.12
6-Chloro, 7-oxo0.780.15
6-Methyl, 7-hydroxy>10.00.85

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions: Varying pH or temperature alters target binding; standardize protocols (e.g., pH 7.4, 37°C) .
  • Purity Thresholds: Impurities >5% (e.g., de-esterified byproducts) skew results; validate via HPLC-MS .
  • Structural Confirmation: Misassignment of bromine position (6- vs. 5-) can occur; verify via NOESY or X-ray .

Basic: Which functional groups dictate its reactivity in further derivatization?

Methodological Answer:

  • Bromo Group: Susceptible to nucleophilic substitution (e.g., Suzuki coupling) .
  • Acetylamino Group: Participates in hydrolysis (→ amine) or acylation (→ sulfonamide) .
  • Ester Group: Hydrolyzes to carboxylic acid under basic conditions .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:

  • Graph Set Analysis: The S(6) motif (N–H⋯O) stabilizes intramolecular interactions, reducing conformational flexibility .
  • Intermolecular Forces: C=O⋯H–N bonds between adjacent molecules form 2D sheets, enhancing thermal stability .

Q. Table 4: Hydrogen-Bonding Parameters

Donor-AcceptorDistance (Å)Angle (°)MotifReference
N–H⋯O (Acetylamino)2.89158S(6)
O–H⋯S (Ester)3.12145C(8)

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